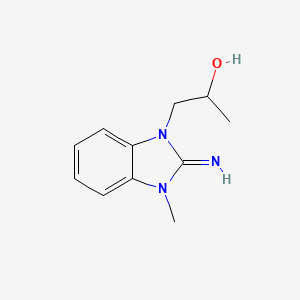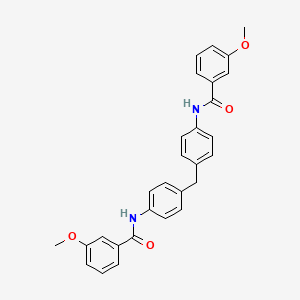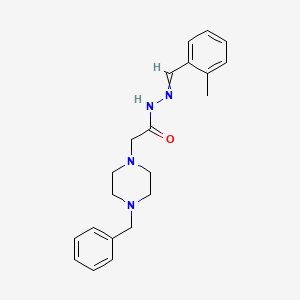![molecular formula C24H20ClFN4OS B11661430 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11661430.png)
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(4-氯苄基)-1H-苯并咪唑-2-基]硫基}-N'-[(E)-1-(4-氟苯基)亚乙基]乙酰肼是一种复杂的化合物,其核心结构为苯并咪唑,并含有氯苄基、氟苯基和乙酰肼部分。
准备方法
合成路线和反应条件
2-{[1-(4-氯苄基)-1H-苯并咪唑-2-基]硫基}-N'-[(E)-1-(4-氟苯基)亚乙基]乙酰肼的合成通常涉及多个步骤:
苯并咪唑核的形成: 苯并咪唑核可以通过在酸性条件下将邻苯二胺与合适的羧酸或其衍生物缩合来合成。
氯苄基的引入: 氯苄基可以通过使用4-氯苄基氯的亲核取代反应引入。
硫基键的形成: 硫基键通过使苯并咪唑衍生物与硫醇化合物反应形成。
乙酰肼的形成: 通过使中间体与水合肼反应引入乙酰肼部分。
与氟苯甲醛缩合: 最后一步涉及在碱性条件下使乙酰肼中间体与4-氟苯甲醛缩合,形成所需的化合物。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器、先进的提纯技术和绿色化学原理。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫基处,导致形成亚砜或砜。
还原: 还原反应可以在硝基或羰基处发生,分别将其转化为胺或醇。
取代: 化合物中的芳环可以发生亲电或亲核取代反应,从而实现进一步的功能化。
常见的试剂和条件
氧化: 常见的氧化剂包括过氧化氢、间氯过氧苯甲酸 (m-CPBA) 和高锰酸钾。
还原: 常用的还原剂包括硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4)。
取代: 卤素、硝化剂或磺化剂等试剂可以在适当的条件下使用。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,硫基的氧化可以产生亚砜或砜,而羰基的还原可以产生醇。
科学研究应用
化学: 它可以用作合成更复杂分子的构建块。
生物学: 该化合物可能表现出生物活性,使其成为酶抑制或受体结合研究的候选者。
医学: 由于其结构特征,它可能具有作为抗菌剂、抗癌剂或抗炎剂的潜力。
工业: 它可用于开发新材料或作为其他工业化学品的原料。
作用机制
2-{[1-(4-氯苄基)-1H-苯并咪唑-2-基]硫基}-N'-[(E)-1-(4-氟苯基)亚乙基]乙酰肼的作用机制尚未完全清楚,但据信它涉及与特定分子靶标(如酶或受体)的相互作用。该化合物可能通过与活性部位结合抑制酶活性,或通过与结合部位相互作用改变受体功能。这些相互作用会导致细胞通路发生变化,最终影响生物过程。
相似化合物的比较
类似化合物
- 2-{[1-(4-氯苄基)-1H-苯并咪唑-2-基]硫基}-N'-[(E)-1-(4-氯苯基)亚乙基]乙酰肼
- 2-{[1-(4-甲基苄基)-1H-苯并咪唑-2-基]硫基}-N'-[(E)-1-(4-氟苯基)亚乙基]乙酰肼
- **2-{[1-(4-氟苄基)-1H-苯并咪唑-2-基]硫基}-N'-[(E)-1-(4-氟苯基)亚乙基]乙酰肼
独特性
2-{[1-(4-氯苄基)-1H-苯并咪唑-2-基]硫基}-N'-[(E)-1-(4-氟苯基)亚乙基]乙酰肼的独特性在于其功能基团的特定组合,这可能赋予其独特的生物活性及化学反应性。氯苄基和氟苯基的存在可以增强其与分子靶标的结合亲和力并改善其药代动力学特性。
属性
分子式 |
C24H20ClFN4OS |
|---|---|
分子量 |
467.0 g/mol |
IUPAC 名称 |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H20ClFN4OS/c1-16(18-8-12-20(26)13-9-18)28-29-23(31)15-32-24-27-21-4-2-3-5-22(21)30(24)14-17-6-10-19(25)11-7-17/h2-13H,14-15H2,1H3,(H,29,31)/b28-16+ |
InChI 键 |
UVRXACGTGGRBIR-LQKURTRISA-N |
手性 SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)/C4=CC=C(C=C4)F |
规范 SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11661348.png)

![4,4'-(1,4-Phenylene)bis(6-amino-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile)](/img/structure/B11661353.png)
![Methyl 4-(4-bromophenyl)-2-({[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11661366.png)
![4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]benzene-1,3-diol](/img/structure/B11661372.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11661376.png)

![[2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11661386.png)
![N-(4-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11661389.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11661418.png)
![3-(4-propoxyphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661428.png)

![ethyl oxo(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate](/img/structure/B11661446.png)
